molecular formula C9H14ClNS B3024231 (R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride CAS No. 1391401-54-9

(R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride

Cat. No.: B3024231
CAS No.: 1391401-54-9
M. Wt: 203.73
InChI Key: FIKZELFTBUJWNB-OGFXRTJISA-N
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Description

®-1-(4-(Methylthio)phenyl)ethanamine hydrochloride is a chiral amine compound with a phenyl ring substituted with a methylthio group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-(Methylthio)phenyl)ethanamine hydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. One efficient method involves the use of a biocatalyst, such as recombinant Escherichia coli expressing a specific reductase enzyme, to achieve high enantioselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet demand. The use of hydrophilic organic solvents as cosolvents can enhance the efficiency of the reduction process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can further modify the amine group or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, it can be used to study the effects of chiral amines on biological systems, including their interactions with enzymes and receptors.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(4-(Methylthio)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chiral nature of the compound allows for selective binding to these targets, potentially leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: ®-1-(4-(Methylthio)phenyl)ethanamine hydrochloride is unique due to its specific substitution pattern and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the development of selective pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

(1R)-1-(4-methylsulfanylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKZELFTBUJWNB-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)SC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704220
Record name (1R)-1-[4-(Methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217456-30-8
Record name (1R)-1-[4-(Methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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